molecular formula C23H21N3O5S2 B3225834 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide CAS No. 1251552-04-1

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide

Cat. No. B3225834
CAS RN: 1251552-04-1
M. Wt: 483.6
InChI Key: DIOVGSQYCVCJAU-UHFFFAOYSA-N
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Description

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of a variety of diseases.

Mechanism of Action

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide works by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, which prevents them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells in circulation and reduces inflammation. 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide also has effects on the central nervous system, where it has been shown to have neuroprotective properties.
Biochemical and Physiological Effects:
4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the number of circulating immune cells, which reduces inflammation. 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide has also been shown to have effects on the central nervous system, where it has been shown to have neuroprotective properties. Additionally, 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide has been shown to have effects on the cardiovascular system, where it has been shown to reduce blood pressure and improve heart function.

Advantages and Limitations for Lab Experiments

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide has several advantages for lab experiments. It is a well-studied compound with known pharmacological properties, which makes it a useful tool for studying the immune system and inflammation. Additionally, 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide has been shown to be effective in animal models of disease, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to using 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide in lab experiments. The synthesis method is complex and requires specialized equipment and expertise. Additionally, 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide has been shown to have off-target effects, which may complicate its use in experiments.

Future Directions

There are several potential future directions for research on 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide. One area of interest is the development of 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide analogs with improved pharmacological properties. Another area of interest is the use of 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the mechanisms of action of 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide, which may lead to the development of new therapeutic targets.

Scientific Research Applications

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory properties, which makes it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis. 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide has also been studied for its anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions such as asthma and inflammatory bowel disease. Additionally, 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c24-33(28,29)19-9-3-16(4-10-19)11-12-25-23(27)17-5-7-18(8-6-17)31-14-22-26-20(15-32-22)21-2-1-13-30-21/h1-10,13,15H,11-12,14H2,(H,25,27)(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOVGSQYCVCJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-(4-sulfamoylphenethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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